4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid
Description
Properties
CAS No. |
92449-20-2 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25) |
InChI Key |
HSTQXMRSKGVHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Precursor Synthesis: Naphthalene-1,8-Dicarboxylic Anhydride
The naphthalene-1,8-dicarboxylic acid backbone serves as the foundational scaffold for this compound. Patents describe its synthesis via high-temperature condensation of naphthalene derivatives, followed by oxidation and cyclization. A critical step involves reacting naphthalene-1,8-dicarboxylic anhydride with ammonium salts in aqueous media at neutral pH (6.5–7.5), followed by acidification to pH 2.5–3.5 to precipitate the intermediate imide. Key parameters include:
Functionalization Strategies
Nitration and Amination
The introduction of the amino group at position 4 typically proceeds via nitration followed by reduction. Prabhu and Seshadri report regioselective nitration of naphthalene-1,8-dicarboxylic anhydride using fuming nitric acid at 0–5°C, yielding the 4-nitro derivative with >85% regiochemical purity. Subsequent reduction with hydrogen gas over palladium-on-carbon (Pd/C) in ethanol achieves quantitative conversion to the amine.
Benzoylation at Position 3
Friedel-Crafts acylation introduces the benzoyl group, though the electron-withdrawing carboxylic acid substituents necessitate harsh conditions. Patent demonstrates benzoylation using benzoyl chloride in the presence of AlCl₃ at 120°C, though competing reactions at positions 1 and 8 require careful stoichiometric control. Alternatively, Ullmann coupling with iodobenzene derivatives under copper catalysis offers improved selectivity but lower yields (60–70%).
Alternative Routes via Lactam Intermediates
$$
\text{Monoester} + \text{Aldimine} \xrightarrow{\text{CH}2\text{Cl}2, 25^\circ\text{C}} \beta\text{-Lactam} \xrightarrow{\text{H}_2\text{O}} \text{4-Amino-3-Benzoylnaphthalene-1,8-Dicarboxylic Acid}
$$
Optimization and Catalytic Strategies
Solvent and Temperature Effects
Comparative studies from patents and journals highlight solvent impacts:
| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfolane | 0.12 | 92 | 98 |
| NMP | 0.15 | 88 | 95 |
| Dichloromethane | 0.30 | 75 | 90 |
Higher-boiling solvents like sulfolane favor complete anhydride conversion but require longer reaction times.
Catalytic Systems for Benzoylation
Transition metal catalysts enhance benzoylation efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| AlCl₃ | 120 | 65 | 70 |
| CuI/1,10-Phen | 80 | 72 | 85 |
| Pd(OAc)₂ | 100 | 68 | 78 |
Copper iodide with 1,10-phenanthroline (CuI/1,10-Phen) outperforms traditional Lewis acids by reducing carbocation rearrangements.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analyses from patent methods show ≥98% purity when using pH-controlled recrystallization from ethanol-water (3:1 v/v).
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Comparison with Naphthalene-1,8-Dicarboxylic Acid Derivatives
Parent Compound: Naphthalene-1,8-Dicarboxylic Acid
The unsubstituted naphthalene-1,8-dicarboxylic acid serves as the foundational structure. Key properties include:
- Melting Point : Decomposes at 218°C .
- Solubility : Insoluble in water, soluble in organic solvents .
- Reactivity : Undergoes electrophilic substitution and oxidation reactions .
p-Methylnaphthalene-1,8-Dicarboxylic Acid
This derivative (used in [Dy(p-MBA)₃phen]₂ complexes) replaces the amino and benzoyl groups with a methyl group at the para position:
- Coordination Chemistry : Coordinates with Dy(III) via oxygen atoms, forming thermally stable complexes (decomposition onset at ~300°C) .
- Thermal Stability : Superior to the parent compound due to enhanced steric and electronic effects .
4-Amino-3-Benzoylnaphthalene-1,8-Dicarboxylic Acid
The amino and benzoyl substituents introduce:
- Electronic Effects: The electron-donating amino group enhances nucleophilicity, while the electron-withdrawing benzoyl group modulates aromatic reactivity.
- Solubility : Reduced water solubility compared to the parent compound due to the hydrophobic benzoyl group.
- Coordination Potential: Likely binds metals via both amino and carboxylate groups, offering diverse coordination geometries.
Functional Comparison with 1,8-Naphthyridine-3-Carboxylic Acid Analogues
1,8-Naphthyridine-3-carboxylic acid derivatives (e.g., compounds 4a and 4b ) feature a nitrogen-containing heterocyclic core:
- Synthesis : Prepared via Gould–Jacobs cyclization and N-alkylation .
- Bioactivity : Exhibit antihistaminic activity in vivo, attributed to their planar structure and hydrogen-bonding capacity .
- Key Differences : The naphthyridine ring introduces basic nitrogen atoms, altering electronic distribution and enhancing interactions with biological targets compared to the purely hydrocarbon naphthalene backbone.
Physicochemical Property Analysis
Biological Activity
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a naphthalene backbone with two carboxylic acid groups and an amino group. This unique structure contributes to its biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
The biological activity of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound reduced the growth of E. coli by 75% at a concentration of 50 µg/mL. This study highlights its potential as a natural antimicrobial agent .
- Cancer Cell Line Study : In another investigation, 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid was tested on MCF-7 breast cancer cells. Results showed a decrease in cell viability by 60% after 48 hours of exposure to 100 µg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | 70 |
| Antimicrobial | Escherichia coli | 50 | 75 |
| Anticancer | MCF-7 (Breast Cancer) | 100 | 60 |
| Anticancer | PC-3 (Prostate Cancer) | 100 | 55 |
Q & A
Q. How to address discrepancies in reported melting points or spectral data for synthesized derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
